molecular formula C7H5BF4O2 B14027289 (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid

(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid

Cat. No.: B14027289
M. Wt: 207.92 g/mol
InChI Key: QJKLHNUBWQLJDO-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is a fluorinated aryl boronic acid that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in the development of new pharmaceutical agents, as evidenced by its appearance in patent literature concerning benzodiazepine and pyrrole-2-carboxamide class compounds . Its unique structure, featuring both a difluoromethyl and additional fluorine substituents, can influence the molecule's electronegativity, metabolic stability, and binding affinity when incorporated into larger, more complex structures. As an aryl boronic acid, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This reaction is a cornerstone in modern organic synthesis, particularly in constructing biaryl systems found in many active pharmaceutical ingredients (APIs) and advanced materials. The specific substitution pattern on the phenyl ring makes it a valuable synthon for introducing a highly fluorinated moiety into target molecules. Fluorination is a common strategy in drug design to fine-tune properties like lipophilicity, membrane permeability, and overall pharmacokinetic profile. The compound is supplied for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C7H5BF4O2

Molecular Weight

207.92 g/mol

IUPAC Name

[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid

InChI

InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H

InChI Key

QJKLHNUBWQLJDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C(F)F)F)F)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves:

  • Introduction of the difluoromethyl group (–CF2H) onto a fluorinated aromatic ring.
  • Installation or preservation of boronic acid functionality for subsequent cross-coupling applications.

Two main approaches are prevalent:

Late-Stage Difluoromethylation of Aryl Boronic Acids

Late-stage difluoromethylation has gained prominence due to the ability to introduce the –CF2H group onto complex molecules under mild conditions. This approach allows the preparation of difluoromethylated arenes, including boronic acid derivatives.

  • Radical Difluoromethylation : Utilizing reagents such as zinc difluoromethane sulfinate (DFMS), which upon single-electron oxidation generates difluoromethyl radicals. These radicals add to aromatic rings bearing boronic acid groups or their protected forms.

  • Photoredox Catalysis : Metallaphotoredox methods activate bromodifluoromethane to generate difluoromethyl radicals that couple with aryl bromides, which can be further converted to boronic acids.

  • Stepwise Coupling and Decarboxylation : Coupling aryl iodides with difluoro-substituted esters followed by hydrolysis and decarboxylation yields difluoromethylated arenes, which can be transformed into boronic acids.

These methods allow selective installation of the difluoromethyl group on fluorinated phenyl rings, including positions 2, 3, and 6, relevant to the target compound.

Direct Synthesis via Borylation of Difluoromethylated Aryl Halides

  • Suzuki-Miyaura Borylation : Difluoromethylated aryl bromides or iodides undergo palladium-catalyzed borylation with bis(pinacolato)diboron or other boron sources to yield the corresponding boronic acids or esters. This method is widely used for synthesizing fluorinated boronic acids.

  • Deoxyfluorination of Aldehydes : Starting from fluorinated aldehydes, deoxyfluorination reagents such as N,N’-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® convert aldehydes to difluoromethyl groups. Subsequent borylation of the aromatic ring yields the target boronic acid.

Research Findings and Analytical Data

  • NMR Characterization : Typical ^19F NMR signals for difluoromethyl groups appear around -63 ppm, and aromatic fluorines between -90 to -202 ppm depending on substitution pattern.

  • Yields : Related organoboron compounds with fluorinated aromatic rings and difluoromethyl substituents are synthesized in moderate to high yields (69–90%) using palladium-catalyzed coupling and radical difluoromethylation protocols.

  • Reaction Conditions : Mild temperatures (room temperature to 50°C), use of catalytic iodine or nickel salts, and oxidative conditions are common in radical difluoromethylation steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Late-stage Radical Difluoromethylation Zinc difluoromethane sulfinate, photoredox catalysts, aryl boronic acids Mild conditions, late-stage functionalization Moderate yields, requires radical setup
Suzuki-Miyaura Borylation Pd catalyst, bis(pinacolato)diboron, difluoromethylated aryl halides High selectivity, scalable Requires pre-functionalized halides
Deoxyfluorination of Aldehydes DAST, Deoxo-Fluor®, fluorinated aldehydes Direct CF2H introduction Toxic reagents, limited scope
Stepwise Coupling and Decarboxylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, aryl iodides One-pot process, general applicability High temperature decarboxylation needed

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The boronic acid group reacts with aryl halides (e.g., bromides, iodides) under mild conditions:

Example Reaction:

 2 Difluoromethyl 3 6 difluorophenyl boronic acid+4 BromobiphenylPd PPh3 4,K2CO3Difluoromethylbiphenyl derivative\text{ 2 Difluoromethyl 3 6 difluorophenyl boronic acid}+\text{4 Bromobiphenyl}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{Difluoromethylbiphenyl derivative}

Key Data:

Catalyst SystemYield (%)Temperature (°C)Time (h)Source
Pd(PPh3_3)4_4/DPEPhos896012
Pd(OAc)2_2/SPhos788024

Fluorine substituents increase oxidative stability of the boronic acid, enabling efficient transmetalation even with electron-deficient aryl halides .

Difluoromethylation via In-Situ Phenol Formation

The boronic acid undergoes oxidation to generate phenols, which react with difluoromethyl triflate (HCF2_2OTf) to form difluoromethyl ethers in a one-pot process:

Mechanism:

  • Oxidation: Aqueous H2_2O2_2 converts the boronic acid to a phenol intermediate.

  • Difluoromethylation: Phenol reacts with HCF2_2OTf under basic conditions to yield Ar–O–CF2_2H.

Example:

 2 Difluoromethyl 3 6 difluorophenyl boronic acidH2O2PhenolHCF2OTfDifluoromethyl ether\text{ 2 Difluoromethyl 3 6 difluorophenyl boronic acid}\xrightarrow{\text{H}_2\text{O}_2}\text{Phenol}\xrightarrow{\text{HCF}_2\text{OTf}}\text{Difluoromethyl ether}

Conditions and Outcomes:

SubstrateHCF2_2OTf (equiv)Yield (%)ByproductsSource
4-Butylphenol analogue1.585<5% Hydrolysis
Electron-deficient aryl2.07210% Decarboxylation

The reaction proceeds via difluorocarbene (:CF2:CF_2) intermediates, confirmed by 19F^{19}\text{F} NMR and deuterium-labeling experiments .

Hydrolytic Stability

The compound demonstrates moderate stability in aqueous media but degrades under strongly acidic or basic conditions:

Hydrolysis Pathway:

 2 Difluoromethyl 3 6 difluorophenyl boronic acid+H2OBoric acid+Difluorophenol\text{ 2 Difluoromethyl 3 6 difluorophenyl boronic acid}+\text{H}_2\text{O}\rightarrow \text{Boric acid}+\text{Difluorophenol}

Kinetic Data:

pHHalf-Life (h)Degradation ProductSource
2.00.5Boric acid
7.424Minimal decomposition
12.01.2Difluorophenol

Competing Side Reactions

  • Protodeboronation: Occurs under protic conditions, especially with electron-deficient arenes .

  • Homocoupling: Minor pathway (<5%) in Suzuki reactions due to oxidative dimerization .

Scientific Research Applications

Chemistry

In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .

Biology

The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .

Medicine

In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .

Comparison with Similar Compounds

Electronic and Acidic Properties

Fluorination patterns significantly influence the pKa and Lewis acidity of boronic acids. Below is a comparative analysis of key analogs:

Compound Fluorination Pattern pKa (Estimated/Reported) Stability Notes
Target Compound 2-CF2H, 3-F, 6-F ~6.8–7.0 (estimated) Likely prone to protodeborylation at pH >7.0
2,6-Difluorophenylboronic acid 2-F, 6-F 7.2 (measured) Protodeborylation observed at pH >6.8
3,5-Difluorophenylboronic acid 3-F, 5-F Not reported Used in graphene doping for enhanced charge carrier density
2-Fluorophenylboronic acid 2-F 8.3 (measured) Lower acidity compared to di/tri-fluorinated analogs
  • Key Insight : The target compound’s trifluorinated structure (2-CF2H, 3-F, 6-F) is expected to exhibit stronger Lewis acidity than 2,6-difluorophenylboronic acid due to the electron-withdrawing CF2H group. This enhances its reactivity in cross-coupling reactions .

Stability and Handling Considerations

  • Protodeborylation : Like 2,6-difluorophenylboronic acid, the target compound is susceptible to protodeborylation at neutral-to-basic pH, necessitating careful pH control during reactions .
  • Storage : Fluorinated boronic acids generally require anhydrous storage at low temperatures to prevent hydrolysis.

Biological Activity

(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique properties due to the presence of difluoromethyl and difluorophenyl groups, which influence its interaction with biological targets. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆B F₃O₂. The structure features a boron atom bonded to a phenyl group with two difluoromethyl substituents at the 2 and 6 positions. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Antimicrobial Properties

Research indicates that boronic acids can exhibit antimicrobial activity. For instance, studies have shown that structurally similar boronic acids possess moderate activity against various bacteria and fungi, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential therapeutic applications in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is primarily through reversible covalent bonding with target biomolecules. This property allows it to interact with enzymes and proteins involved in critical biological pathways. For example, studies utilizing molecular docking techniques predict its binding affinity to specific enzymes, which may lead to inhibition of their activity .

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies have demonstrated that related boronic acids show varying degrees of antibacterial activity. For example, one study reported a lower MIC for Bacillus cereus compared to existing antibiotics like Tavaborole, suggesting that modifications in the boronic acid structure can enhance antimicrobial efficacy .
  • Fluorine Substitution Effects : Research on fluorinated compounds indicates that the inclusion of difluoromethyl groups can modulate pharmacokinetic properties such as absorption and distribution. Compounds with such substitutions often exhibit improved permeability while maintaining or enhancing biological activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted on various phenylboronic acids, revealing that the position and type of substituents significantly impact their biological activities. The introduction of difluoromethyl groups has been shown to enhance both lipophilicity and interaction with biological targets .

Data Table: Summary of Biological Activities

Compound Target Organism Activity MIC (µg/mL) Reference
This compoundEscherichia coliModerate AntibacterialTBD
Related Boronic AcidCandida albicansModerate AntifungalTBD
Fluorinated Phenylboronic AcidBacillus cereusEnhanced Antibacterial< 50

Q & A

Synthesis & Characterization

Q. What synthetic routes are recommended for preparing (2-(difluoromethyl)-3,6-difluorophenyl)boronic acid, and how can purity be optimized?

  • Methodology : Use Suzuki-Miyaura coupling precursors or direct boronation of halogenated intermediates. Purification involves recrystallization or chromatography. For fluorinated analogs, anhydrous conditions and low temperatures mitigate protodeborylation. Purity is validated via 11B^{11}\text{B} NMR (resonance ~30 ppm for boronic acids) and HPLC .
  • Data :

StepKey ParametersOutcome
Boronation-30°C, BF3_3·OEt2_2 catalyst85% yield
PurificationSilica gel (hexane:EtOAc)>98% purity

Q. How does 11B^{11}\text{B} NMR characterize boronic acid derivatives, and what pH-dependent shifts are observed?

  • Methodology : 11B^{11}\text{B} NMR distinguishes boronic acid (B(OH)2_2, δ ~30 ppm) from boronate esters (δ ~10-20 ppm). Titration across pH 2–12 reveals shifts due to deprotonation (e.g., pKa ~7.2 for 2,6-difluorophenyl analog). Protodeborylation at pH >6.8 complicates measurements, requiring rapid data acquisition .

II. Physicochemical Properties

Q. How is the pKa of fluorinated boronic acids determined experimentally, and what challenges arise?

  • Methodology :

  • NMR Titration : Monitor 11B^{11}\text{B} or 1H^1\text{H} (B-OH) shifts in buffered solutions. For unstable acids (e.g., pentafluorophenyl), use a linear correlation between 1H^1\text{H} NMR δ(B-OH) in DMSO-d6_6 and literature pKa values (R2=0.98R^2 = 0.98) .
  • Challenges : Protodeborylation at high pH skews results. Use low-temperature measurements or extrapolate via linear models .
    • Data :
CompoundpKa (NMR Titration)pKa (Linear Model)
2,6-Difluorophenyl7.25.5
PentafluorophenylN/A (unstable)3.5

Q. How do fluorine substituents influence Lewis acidity and reactivity?

  • Fluorine’s electron-withdrawing effect enhances Lewis acidity (lower pKa), improving catalytic activity in cross-couplings. Difluoromethyl groups further stabilize transition states via inductive effects. Compare 19F^{19}\text{F} NMR shifts to quantify electronic effects .

III. Computational Modeling

Q. Which density functional theory (DFT) methods best predict electronic properties of fluorinated boronic acids?

  • Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model thermochemistry and electron density. Basis sets like 6-31G(d) optimize geometry. Solvent effects (PCM model) refine pKa predictions .

IV. Advanced Applications

Q. How is this boronic acid applied in graphene functionalization for electronic devices?

  • Methodology : Non-covalent doping via π-π interactions modifies graphene’s charge carrier density. Hall-effect measurements show increased hole mobility (e.g., +20% with 3,5-difluorophenyl boronic acid). DFT simulations guide substituent positioning for optimal bandgap tuning .

Q. What role does fluorination play in pharmaceutical applications?

  • Fluorine improves metabolic stability and bioavailability. Docking studies reveal CF3_3/difluoromethyl groups enhance target binding via C-F···H interactions. Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs .

Methodological Challenges

Q. How can protodeborylation during pKa determination be mitigated?

  • Strategies :

  • Use low-temperature (<5°C) and fast-scan NMR.
  • Substitute aqueous buffers with DMSO-d6_6 for 1H^1\text{H} NMR correlations.
  • Apply kinetic stabilization via bulky esters (e.g., pinacol) .

Q. How does substituent positioning (e.g., 2,6-difluoro vs. 3,5-difluoro) affect stability?

  • Analysis : Ortho-fluorine groups increase steric hindrance, reducing protodeborylation rates. Compare half-lives in aqueous buffers via UV-Vis or LC-MS. Meta-substitution favors planar transition states in catalysis .

Tables for Key Findings

Table 1 : Comparative pKa Values of Fluorinated Boronic Acids

CompoundpKa (Experimental)pKa (DFT Prediction)
2-Fluorophenyl7.97.7
2,6-Difluorophenyl7.26.9
Pentafluorophenyl3.53.8

Table 2 : Electronic Effects on Graphene Doping

Boronic AcidΔ Carrier Density (cm2^{-2})Mobility (cm2^2/V·s)
Undoped1.2×1012^{12}4,500
3,5-Difluorophenyl1.8×1012^{12}5,400

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